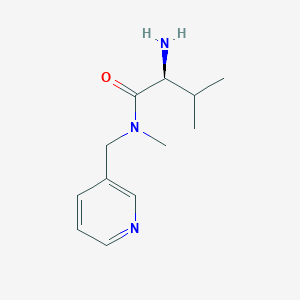

(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide

Beschreibung

(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide is a chiral primary amine characterized by a butyramide backbone with a pyridin-3-ylmethyl group and dimethyl substitutions at the 3-position and the amide nitrogen. The compound was listed as discontinued by CymitQuimica, suggesting challenges in synthesis, stability, or efficacy compared to newer analogs . Structural characterization of such compounds often employs crystallographic tools like the SHELX system, widely used for small-molecule refinement .

Eigenschaften

IUPAC Name |

(2S)-2-amino-N,3-dimethyl-N-(pyridin-3-ylmethyl)butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-9(2)11(13)12(16)15(3)8-10-5-4-6-14-7-10/h4-7,9,11H,8,13H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUXETZYAQSAGR-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C)CC1=CN=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-3-carboxaldehyde, (S)-2-amino-3-methylbutanoic acid, and dimethylamine.

Formation of Intermediate: The first step involves the condensation of pyridine-3-carboxaldehyde with (S)-2-amino-3-methylbutanoic acid to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.

Amidation: Finally, the amine is reacted with dimethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like halides or alkoxides replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.

Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted pyridine compounds.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

The compound’s analogs differ primarily in substituents on the pyridine ring, alkyl groups, or additional heterocyclic moieties. These modifications influence physicochemical properties (e.g., solubility, lipophilicity) and biological activity. Below is a comparative analysis:

Table 1: Key Structural and Commercial Attributes of (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide and Analogs

Impact of Substituent Modifications

Pyridin-2-yl derivatives may exhibit stronger basicity due to the nitrogen’s proximity to the methylene linker, altering solubility and receptor interactions.

The trifluoromethyl group’s electron-withdrawing nature could also stabilize the compound against metabolic degradation.

Research and Practical Implications

- Biological Activity: Heterocyclic amines (HCAs) are associated with diverse pharmacological and toxicological profiles .

- Drug Design : The analogs’ substituent-driven property variations highlight the importance of rational design in optimizing pharmacokinetics (e.g., half-life, bioavailability).

Biologische Aktivität

(S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide is a chiral compound that has garnered attention in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₉N₃O

- Molecular Weight : 207.27 g/mol

- CAS Number : 41758-40-1

- IUPAC Name : (S)-2-amino-3,N-dimethyl-N-(pyridin-3-ylmethyl)butyramide

Research indicates that (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide interacts with various molecular targets, influencing biological pathways through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes by forming stable complexes, which can modulate metabolic pathways. For instance, it has been shown to interact with potassium channels, influencing their activity and potentially serving as a therapeutic agent in pain management .

- Receptor Modulation : It acts as a ligand for certain receptors, affecting signal transduction pathways and cellular responses. This property is crucial for its potential applications in treating neurological disorders.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of (S)-2-Amino-3,N-dimethyl-N-pyridin-3-ylmethyl-butyramide:

Case Studies

- Potassium Channel Modulation :

-

Antimicrobial Properties :

- Research exploring the antimicrobial potential of this compound found it to be effective against several strains of bacteria, including resistant strains. The compound's ability to disrupt bacterial biofilms was also noted, suggesting its utility in combination therapies.

- Neurological Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.